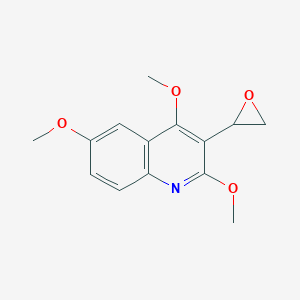
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-: is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of pharmacological activities. The compound features three methoxy groups at positions 2, 4, and 6, and an oxiranyl group at position 3, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxiranyl Group Addition: The oxiranyl group can be introduced through epoxidation reactions. This can be achieved by treating the corresponding alkene with peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, amines, thiols
Major Products:
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Substituted quinoline derivatives
Scientific Research Applications
Chemistry: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the study of cell signaling pathways and molecular mechanisms of diseases.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, influencing cell signaling pathways and cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting cell signaling and communication.
Pathways: Influence on pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of pharmacological activities.
2,4,6-Trimethoxyquinoline: Lacks the oxiranyl group but shares the methoxy substitutions.
3-Oxiranylquinoline: Lacks the methoxy groups but contains the oxiranyl group.
Uniqueness: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is unique due to the presence of both methoxy and oxiranyl groups. This combination enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its distinct pharmacological properties, making it a valuable molecule in scientific research and industrial applications.
Properties
CAS No. |
827303-68-4 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2,4,6-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-8-4-5-10-9(6-8)13(17-2)12(11-7-19-11)14(15-10)18-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
LRNNRINKGWDJND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C3CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
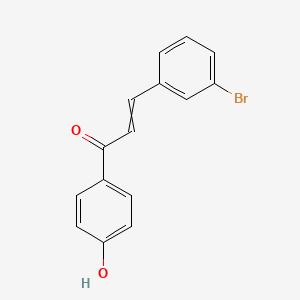
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

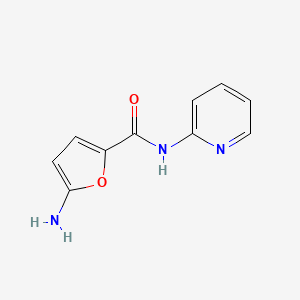
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)
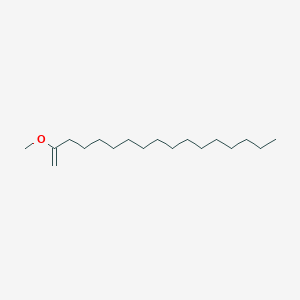
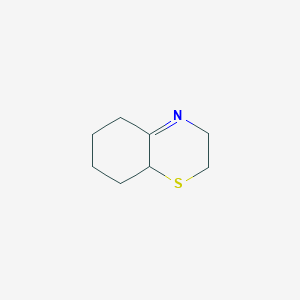

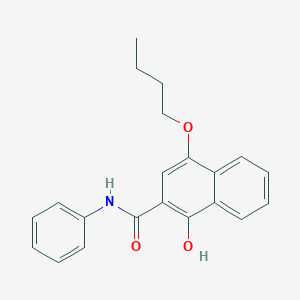
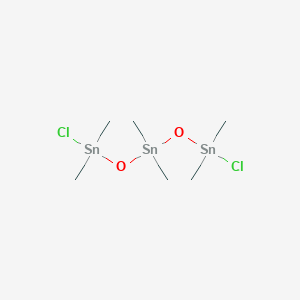
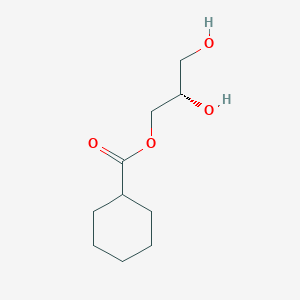
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
